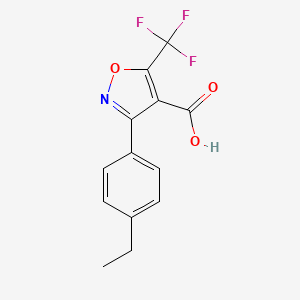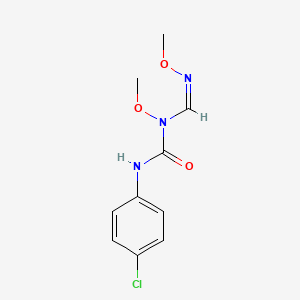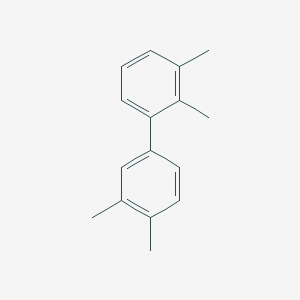![molecular formula C13H20NO4- B14117951 5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.5]octane-2-carboxylate](/img/structure/B14117951.png)
5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.5]octane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.5]octane-2-carboxylate is a spirocyclic compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound is characterized by a spirocyclic framework, which imparts distinct chemical and physical properties, making it an attractive candidate for various applications in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.5]octane-2-carboxylate typically involves the reaction of a suitable azaspiro compound with a carbonylating agent. One common method involves the use of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate as a precursor. This compound undergoes electrophilic amination with 1-oxa-2-azaspiro[2.5]octane to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.5]octane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: The major products formed are carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The major products are alcohols or amines.
Substitution: The major products are substituted spirocyclic compounds.
Aplicaciones Científicas De Investigación
5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.5]octane-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound has been investigated for its potential as a building block in the synthesis of antibacterial drugs.
Organic Synthesis: It is used in the synthesis of syn-stereodiad building blocks for polyketides, which have antitumor activity.
Structural Studies: The compound’s unique structure makes it a valuable subject for studying supramolecular aggregation and crystal structures.
Peptide Synthesis: It serves as a dipeptide building block for peptide synthesis, including the preparation of nonapeptide analogues.
Mecanismo De Acción
The mechanism of action of 5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.5]octane-2-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in medicinal chemistry, the compound may interact with bacterial enzymes or receptors to exert its antibacterial effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octane-7-carboxylic acid
- (6R)-5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid
Uniqueness
5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.5]octane-2-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it an attractive candidate for various applications, particularly in the synthesis of complex organic molecules and medicinal compounds.
Propiedades
Fórmula molecular |
C13H20NO4- |
|---|---|
Peso molecular |
254.30 g/mol |
Nombre IUPAC |
5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-6-4-5-13(8-14)7-9(13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/p-1 |
Clave InChI |
JKPWYFGEQHQKIK-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC2(C1)CC2C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2,2-dimethylpropanoyl)oxy]methyl (6R,7R)-7-{[(2Z)-2-{2-[(tert-butoxycarbonyl)amino]-1,3-thiazol-4-yl}pent-2-enoyl]amino}-3-[(carbamoyloxy)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14117879.png)
![6-Methyl-2-[2-(2-methylcyclohexylidene)hydrazin-1-yl]pyrimidin-4-ol](/img/structure/B14117882.png)
![2-Methyl-5-(thiophen-3-yl)-benzo[d]oxazole](/img/structure/B14117883.png)
![4'-Octyl-[1,1'-biphenyl]-4-ol](/img/structure/B14117884.png)
![6-[(16,17-Dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14117885.png)


![1H-Pyrrole-2-carboxylic acid, 4-[3-(diMethylaMino)-2-Methyl-1-oxo-2-propen-1-yl]-1-[(4-Methylphenyl)sulfonyl]-, Methyl ester](/img/structure/B14117896.png)





![(5E)-5-[5-bromo-2-(propan-2-yloxy)benzylidene]-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B14117914.png)
